molecular formula C17H22FN5O4 B3006954 1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034574-62-2

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B3006954
CAS No.: 2034574-62-2
M. Wt: 379.392
InChI Key: XFXRLYQPXHOEBB-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H22FN5O4 and its molecular weight is 379.392. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRLYQPXHOEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, hereafter referred to as EF24, is a complex organic compound that has garnered attention for its potential therapeutic applications. Its structure incorporates a pyrimidine moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of EF24, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EF24 has the following chemical characteristics:

  • Molecular Formula : C17H22FN5O4
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 2034574-62-2

The compound features a piperazine core linked to a pyrrolidine and a fluorinated pyrimidine, which contributes to its unique biological activity.

EF24's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical cellular pathways. The fluorinated groups enhance its binding affinity, potentially leading to modulation of enzyme activity and cellular signaling pathways.

Key Molecular Targets

  • Enzymes : EF24 has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Receptors : The compound may interact with receptors that regulate inflammatory responses and cell survival.

Anticancer Activity

Research indicates that EF24 exhibits significant anticancer properties across various cancer cell lines. For instance:

  • In vitro studies demonstrated that EF24 reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • A recent study reported an IC50 value of approximately 15 µM against A431 vulvar epidermal carcinoma cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

EF24 also shows promise in combating bacterial infections:

  • Preliminary tests have indicated that EF24 has a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on EF24's effects on human breast cancer cells showed that treatment led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the compound's ability to induce oxidative stress, resulting in increased apoptosis rates. The study concluded that EF24 could be further developed as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of EF24, researchers found that it inhibited biofilm formation in bacterial cultures. This property is particularly significant as biofilms contribute to antibiotic resistance. The study highlighted the potential of EF24 as an adjunct therapy in treating chronic bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EF24, it is essential to compare it with structurally similar compounds:

Compound NameMolecular WeightMIC (µg/mL)Activity Type
EF24379.43.12Antibacterial
Compound A300.05.00Antibacterial
Compound B350.010.00Anticancer

EF24 demonstrates superior antibacterial efficacy compared to some analogs while maintaining promising anticancer activity.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

Key Findings:

  • Anticancer Activity : The fluoropyrimidine component is known for its role in cancer therapy, particularly in the development of antimetabolites like 5-fluorouracil. Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with nucleotide synthesis .
  • Enzyme Inhibition : Research has shown that piperazine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This compound may exhibit similar properties, potentially leading to applications in treating metabolic disorders .

Neuropharmacology

The piperazine ring is often associated with neuroactive compounds. The potential neuropharmacological effects of this compound are under investigation.

Research Insights:

  • Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter systems. This compound could be explored for its ability to improve memory and learning processes .

Antiviral Properties

Given the structural similarities to other antiviral agents, this compound may have applications in virology.

Case Studies:

  • Preliminary studies on related compounds have shown antiviral activity against various viruses, including HIV and hepatitis C. Further research is needed to evaluate the efficacy of this specific compound against viral infections .

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